Cas no 25122-46-7 (Clobetasol propionate)

クロベタゾールプロピオン酸エステルは、強力な合成副腎皮質ホルモン(グルココルチコイド)の一種であり、主に皮膚疾患の治療に用いられます。その高い抗炎症作用、免疫抑制作用、および血管収縮作用により、重度の湿疹、乾癬、扁平苔癬などの難治性皮膚疾患に対して優れた効果を示します。分子レベルでは、炎症性サイトカインの産生を抑制し、リンパ球の活性化を阻害することで症状を緩和します。生体利用率が高く、皮膚透過性に優れるため、外用剤としての効果が期待されます。ただし、長期使用には皮膚萎縮などの副作用リスクがあるため、適切な使用管理が求められます。

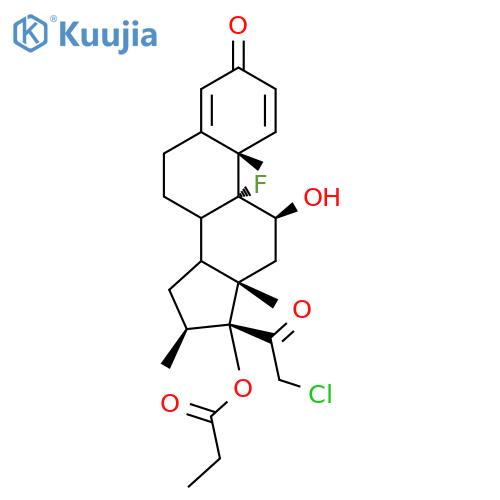

Clobetasol propionate structure

商品名:Clobetasol propionate

Clobetasol propionate 化学的及び物理的性質

名前と識別子

-

- clobetasol propionate

- 17-propionate

- cgp9555

- clobesol

- pregna-1,4-diene-3,20-dione,21-chloro-9-fluoro-11-beta,17-dihydroxy-16-beta-me

- CLOBESTASOL PROPIONATE

- CLOBETASOL-17-PROPIONATE

- Clobetasol 17-Propionate

- Clobetasol for peak identification

- CLOBETASOL PROPIONATE, USP

- 21-Chloro-9α-fluoro-11β,17α-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione 17-Propionate

- 925

- CCl 4725

- Cloβsol 17-Propionate

- Dermoval

- Dermovate

- GR 2

- GR-2

- Olux

- Psorex

- Temovate

- 21-Chloro-9-fluoro-11b,17-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 17-propionate

- Clobex

- Embeline

- Embeline E

- Cormax

- Temovate E

- Olux-E

- clobetasol 17-propanoate

- GR 2/925

- C25H32ClFO5

- MLS000028708

- Clobetasol propionate [USAN:JAN]

- CGP 9555

- CCI 4725

- Clobetasolpropionate

- Clobetasol propionate

-

- MDL: MFCD00058499

- インチ: 1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1

- InChIKey: CBGUOGMQLZIXBE-XGQKBEPLSA-N

- ほほえんだ: ClC([H])([H])C([C@]1([C@@]([H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@]3([C@]([H])(C([H])([H])[C@@]21C([H])([H])[H])O[H])F)=O)OC(C([H])([H])C([H])([H])[H])=O)=O

- BRN: 4769432

計算された属性

- せいみつぶんしりょう: 466.19200

- どういたいしつりょう: 466.192

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 929

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 80.7

- 互変異性体の数: 6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1653 (estimate)

- ゆうかいてん: 196.0 to 200.0 deg-C

- ふってん: 569°C at 760 mmHg

- フラッシュポイント: 297.9 oC

- 屈折率: 1.56

- PSA: 80.67000

- LogP: 4.10310

- ひせんこうど: +99 - +103° (c=1, Dioxane)

- ようかいせい: 未確定

- マーカー: 2363

Clobetasol propionate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H360Df,H373,H413

- 警告文: P201,P308+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:TU3725000

-

危険物標識:

- 包装グループ:Ⅲ

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R36/37/38

Clobetasol propionate 税関データ

- 税関コード:2937290090

- 税関データ:

中国税関コード:

2937290090

Clobetasol propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 326290-1G |

Clobetasol propionate, 98%, a anti-inflammatory corticosteroid used to treat various skin disorders |

25122-46-7 | 98% | 1G |

¥ 470 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-100mg |

Clobetasol propionate |

25122-46-7 | 98.44% | 100mg |

¥ 537 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-100 mg |

Clobetasol propionate |

25122-46-7 | 98.44% | 100MG |

¥584.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-200 mg |

Clobetasol propionate |

25122-46-7 | 98.44% | 200mg |

¥898.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1561-500 mg |

Clobetasol propionate |

25122-46-7 | 98.44% | 500MG |

¥1848.00 | 2022-02-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8194-50mg |

Clobetasol propionate |

25122-46-7 | 98% | 50mg |

¥604.00 | 2023-09-09 | |

| LKT Labs | C4659-500 mg |

Clobetasol Propionate |

25122-46-7 | ≥98% | 500MG |

$65.00 | 2023-07-11 | |

| LKT Labs | C4659-5 g |

Clobetasol Propionate |

25122-46-7 | ≥98% | 5g |

$198.00 | 2023-07-11 | |

| S e l l e c k ZHONG GUO | S2584-50mg |

Clobetasol propionate |

25122-46-7 | 99.9% | 50mg |

¥789.89 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP467-5g |

Clobetasol propionate |

25122-46-7 | 99% | 5g |

¥385.0 | 2022-05-30 |

Clobetasol propionate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:25122-46-7)Clobetasol Propionate

注文番号:LE1501

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:25122-46-7)Clobetasol propionate

注文番号:LE12032

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:06

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:25122-46-7)丙酸氯倍他索

注文番号:LE24968885

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:48

価格 ($):discuss personally

Clobetasol propionate 関連文献

-

Fan Yu,Yuanyuan Zhang,Chen Yang,Fenfen Li,Bensheng Qiu,Weiping Ding J. Mater. Chem. B 2021 9 4846

-

Nam Sook Kim,Geum Joo Yoo,Ji Hyun Lee,Hyoung-Joon Park,Sooyeul Cho,Dong Woo Shin,Younglim Kim,Sun Young Baek Anal. Methods 2017 9 2104

-

Anqi Chen,Yuting Luo,Jie Xu,Xueran Guan,Huacheng He,Xuan Xuan,Jiang Wu J. Mater. Chem. B 2022 10 7397

-

Ayman Abo Elmaaty,Radwan Alnajjar,Mohammed I. A. Hamed,Muhammad Khattab,Mohamed M. Khalifa,Ahmed A. Al-Karmalawy RSC Adv. 2021 11 10027

-

Yun Su,Xianqun Fan,Yan Pang Biomater. Sci. 2023 11 4490

25122-46-7 (Clobetasol propionate) 関連製品

- 66852-54-8(Halobetasol (propionate))

- 1177-87-3(Dexamethasone acetate)

- 987-24-6(betamethasone 21-acetate)

- 75883-07-7(Betamethasone 21-Propionate)

- 5534-13-4(Betamethasone 17-Propionate)

- 307-59-5(perfluorododecane)

- 124-83-4((1R,3S)-Camphoric Acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:25122-46-7)Clobetasol propionate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:25122-46-7)Clobetasol propionate

清らかである:99%/99%

はかる:5g/500mg

価格 ($):197.0/208.0